molecular formula C26H32N6O3S B11252318 4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine

4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B11252318
M. Wt: 508.6 g/mol
InChI Key: HKDXYQUFPHSLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE is a complex organic compound with a unique structure that includes multiple piperazine and phenoxybenzene groups

Preparation Methods

The synthesis of 4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE involves several steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds include those with piperazine and phenoxybenzene groups, such as:

Properties

Molecular Formula

C26H32N6O3S

Molecular Weight

508.6 g/mol

IUPAC Name

4-methyl-6-(4-methylpiperazin-1-yl)-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C26H32N6O3S/c1-21-20-25(30-14-12-29(2)13-15-30)28-26(27-21)31-16-18-32(19-17-31)36(33,34)24-10-8-23(9-11-24)35-22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3

InChI Key

HKDXYQUFPHSLST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCN(CC5)C

Origin of Product

United States

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